3-Chloro-5-(2-propen-1-yloxy)pyridine
Description
3-Chloro-5-(2-propen-1-yloxy)pyridine is a pyridine derivative characterized by a chlorine atom at position 3 and a propenyloxy group (-OCH₂CH=CH₂) at position 5 of the pyridine ring. This compound is structurally significant due to its electron-withdrawing chlorine substituent and the reactive allyl ether moiety, which confer unique physicochemical properties and synthetic versatility. Pyridine derivatives with halogen and alkoxy substituents are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and capacity for further functionalization .
Its molecular formula is C₈H₇ClNO, with a molecular weight of 168.6 g/mol.
Properties
CAS No. |
223797-66-8 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-chloro-5-prop-2-enoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2 |
InChI Key |
JOYYNWGQQSGJTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-propen-1-yloxy)pyridine typically involves the reaction of 3-hydroxy-5-chloropyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-propen-1-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
3-Chloro-5-(2-propen-1-yloxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.
Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-propen-1-yloxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various substitution and addition reactions. In pharmaceuticals, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₇ClNO | 168.6 | Cl (3), -OCH₂CH=CH₂ (5) | Allyl ether, Chloropyridine |
| 3-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 197.56 | Cl (3), -CF₃ (5) | Trifluoromethyl, Chloropyridine |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 197.56 | Cl (2), -CF₃ (5) | Trifluoromethyl, Chloropyridine |
| 3-Chloro-5-(4-trifluoromethoxyphenyl)pyridine | C₁₂H₇ClF₃NO | 273.64 | Cl (3), -Ph-O-CF₃ (5) | Aryl ether, Chloropyridine |
| 3-Chloro-5-(chloromethyl)pyridine hydrochloride | C₆H₆Cl₂N·HCl | 192.89 | Cl (3), -CH₂Cl (5), HCl salt | Chloromethyl, Ionic salt |
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution. In contrast, the propenyloxy group in the target compound introduces allylic reactivity .
- Steric Effects : Bulky substituents like the 4-trifluoromethoxyphenyl group reduce solubility in polar solvents compared to smaller groups like -OCH₂CH=CH₂ .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Moderate (DMSO, acetone) | 1.8–2.2 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 28–31 | 152 | High (DCM, THF) | 2.5 |
| 3-Chloro-5-(4-trifluoromethoxyphenyl)pyridine | Not reported | Not reported | Low (water), high (DMF) | 3.1 |
| 3-Chloro-5-(chloromethyl)pyridine hydrochloride | >200 (decomposes) | - | High (water, methanol) | 0.9 |
Key Observations :
- Melting Points: The ionic nature of 3-chloro-5-(chloromethyl)pyridine hydrochloride results in a high melting point (>200°C), while non-ionic derivatives like 2-chloro-5-(trifluoromethyl)pyridine melt at lower temperatures .
- LogP Values : The propenyloxy group in the target compound contributes to moderate lipophilicity (LogP ~2.0), making it more hydrophobic than hydrochlorides but less so than aryl-substituted derivatives .
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